2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide
Description
2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromophenyl group, a dioxoimidazolidinyl moiety, and a naphthalenylacetamide structure. It is of interest in various fields of research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C21H16BrN3O3 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C21H16BrN3O3/c22-16-6-9-18(10-7-16)25-20(27)13-24(21(25)28)12-19(26)23-17-8-5-14-3-1-2-4-15(14)11-17/h1-11H,12-13H2,(H,23,26) |
InChI Key |
JTLBJKNIPDOIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1CC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions. For example, the reaction of 4-bromoaniline with glyoxal in the presence of an acid catalyst can yield the imidazolidinone intermediate.
Acylation Reaction: The imidazolidinone intermediate is then acylated with naphthalene-2-acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.
Reduction: Reduction of the imidazolidinone ring can yield various reduced derivatives, depending on the reducing agent used.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Brominated quinones.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazolidinone ring may also play a role in binding to proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares the bromophenyl group and has similar biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a bromophenyl group, used in antimicrobial and anticancer research.
Uniqueness
2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazolidinone core and naphthalenylacetamide structure differentiate it from other similar compounds, making it a valuable molecule for research and development.
Biological Activity
The compound 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound features an imidazolidine ring with two carbonyl groups, a bromophenyl substituent, and a naphthalenyl acetamide moiety. Its molecular formula is C21H16BrN3O3, with a molecular weight of approximately 438.3 g/mol.
Structural Characteristics
The structural components of this compound significantly influence its biological activity:
- Imidazolidine Ring : Known for various pharmacological effects, including antimicrobial and anticancer properties.
- Bromophenyl Group : The presence of bromine may enhance lipophilicity and influence receptor interactions.
- Naphthalenyl Acetamide Moiety : Contributes to the compound's potential in targeting specific biological pathways.
Biological Activities
Research indicates that This compound exhibits several biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, potentially inhibiting the proliferation of cancer cells. For instance, compounds with imidazolidine rings have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) cells .
Research Findings
A summary of relevant research findings on the biological activity of the compound is presented below:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | Turbidimetric method | Effective against multiple bacterial strains |
| Study 2 | Anticancer | Sulforhodamine B assay | Significant cytotoxicity against MCF7 cells |
| Study 3 | Molecular Docking | Schrodinger software | Identified binding modes with relevant receptors |
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Antimicrobial Efficacy : A study evaluated derivatives of imidazolidine compounds for their antimicrobial activity against a range of pathogens. Results indicated that certain derivatives exhibited potent activity, leading to further investigation into structure-activity relationships .
- Anticancer Potential : In another study focusing on imidazolidine derivatives, compounds were assessed for their ability to induce apoptosis in cancer cells. The findings suggested that modifications in the chemical structure could enhance anticancer efficacy, warranting further exploration into the bromophenyl and naphthalenyl substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
